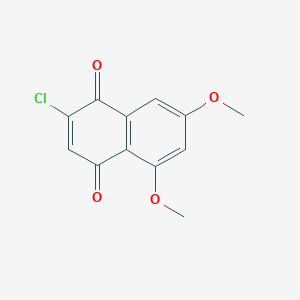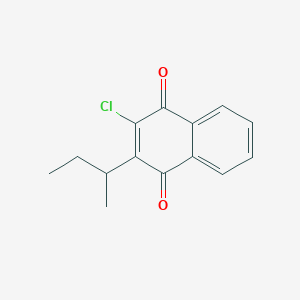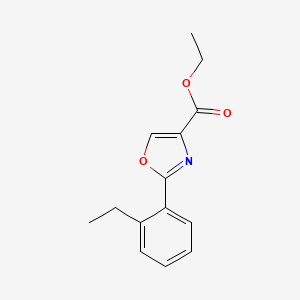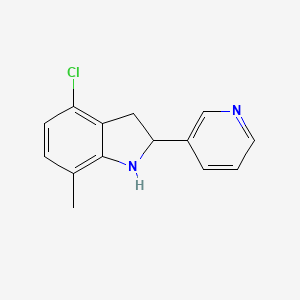
4-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-methyl-2-(pyridin-3-yl)indoline is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a pyridinyl group attached to an indoline core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-2-(pyridin-3-yl)indoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The chloro and methyl groups are introduced through subsequent substitution reactions. The pyridinyl group is often added via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-methyl-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the indole core to indoline.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and quinolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-methyl-2-(pyridin-3-yl)indoline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but its structure allows for versatile interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
4-Chloro-7-methyl-2-(pyridin-3-yl)indoline is unique due to the presence of the chloro, methyl, and pyridinyl groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives. These functional groups enhance its potential as a versatile compound in various research fields .
Eigenschaften
CAS-Nummer |
594820-95-8 |
|---|---|
Molekularformel |
C14H13ClN2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
4-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-4-5-12(15)11-7-13(17-14(9)11)10-3-2-6-16-8-10/h2-6,8,13,17H,7H2,1H3 |
InChI-Schlüssel |
OMEYTIFVEFZTRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)CC(N2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

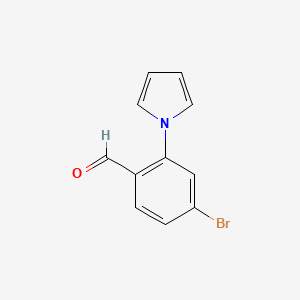
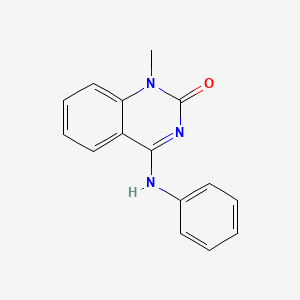
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)

![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)
